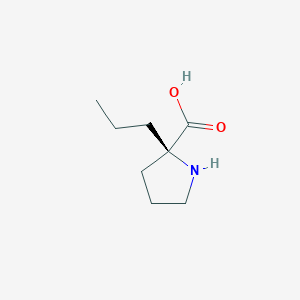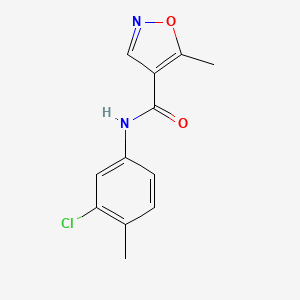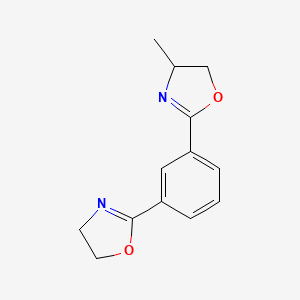![molecular formula C40H43O2P B15210232 (1R)-Dicyclohexyl(2'-(3,5-dimethylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B15210232.png)
(1R)-Dicyclohexyl(2'-(3,5-dimethylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-Dicyclohexyl(2’-(3,5-dimethylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide is a chiral phosphine oxide compound It is known for its unique structural features, which include a binaphthyl backbone and a phosphine oxide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-Dicyclohexyl(2’-(3,5-dimethylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide typically involves multi-step reactions. One common synthetic route includes the following steps :
Stage 1: Dinaphtho[2,1-b;1’,2’-d]furan is reacted with lithium in diethyl ether and toluene at 20°C for 4 hours.
Stage 2: The resulting intermediate is then reacted with chlorodicyclohexylphosphane in diethyl ether and toluene at 0-20°C.
Industrial Production Methods
化学反応の分析
Types of Reactions
(1R)-Dicyclohexyl(2’-(3,5-dimethylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: Phosphine oxides can be reduced back to phosphines using reducing agents.
Substitution: The compound can participate in substitution reactions, particularly at the phosphorus center.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in dichloromethane (CH₂Cl₂) at 0°C.
Reduction: Triethylamine (Et₃N) and trichlorosilane (Cl₃SiH) in toluene at 120°C.
Substitution: Various nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction yields phosphines.
科学的研究の応用
(1R)-Dicyclohexyl(2’-(3,5-dimethylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide has several scientific research applications, including:
Catalysis: It is used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Coordination Chemistry: The compound serves as a ligand for various metal complexes, which are studied for their catalytic and electronic properties.
Material Science: It is investigated for its potential use in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism by which (1R)-Dicyclohexyl(2’-(3,5-dimethylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide exerts its effects is primarily through its role as a ligand. The compound coordinates with metal centers, influencing the electronic environment and reactivity of the metal. This coordination can facilitate various catalytic processes, including enantioselective reactions.
類似化合物との比較
Similar Compounds
- (1R)-2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-ol
- Diphenylphosphine oxide
Uniqueness
(1R)-Dicyclohexyl(2’-(3,5-dimethylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide is unique due to its specific structural features, such as the binaphthyl backbone and the presence of the 3,5-dimethylphenoxy group. These features contribute to its distinct electronic properties and reactivity, making it a valuable compound in various chemical applications.
特性
分子式 |
C40H43O2P |
|---|---|
分子量 |
586.7 g/mol |
IUPAC名 |
1-(2-dicyclohexylphosphorylnaphthalen-1-yl)-2-(3,5-dimethylphenoxy)naphthalene |
InChI |
InChI=1S/C40H43O2P/c1-28-25-29(2)27-32(26-28)42-37-23-21-30-13-9-11-19-35(30)39(37)40-36-20-12-10-14-31(36)22-24-38(40)43(41,33-15-5-3-6-16-33)34-17-7-4-8-18-34/h9-14,19-27,33-34H,3-8,15-18H2,1-2H3 |
InChIキー |
XWNLOZUVBBXXAJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)OC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(=O)(C6CCCCC6)C7CCCCC7)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-Ethyl 4,5-dimethyl-2-(((2-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1(2H)-ylidene)methyl)amino)thiophene-3-carboxylate](/img/structure/B15210153.png)






![1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)-](/img/structure/B15210201.png)
![[(4S,5R,6S)-5,6-Dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl]acetic acid](/img/structure/B15210209.png)

![4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol](/img/structure/B15210229.png)
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)](/img/structure/B15210231.png)


